6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a fused benzene and pyran ring system, which is substituted with various functional groups, including an ethyl group, a fluorophenyl group, a methoxy group, and a methyl group. Due to its unique structure, it exhibits a range of biological and chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one skeleton
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrogen halides (HX).
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has shown potential in various bioassays. It may exhibit activities such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
7-methoxy-2-methyl-4H-chromen-4-one
3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
Uniqueness: 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one stands out due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)18(19(15)21)13-5-7-14(20)8-6-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSPBNFDFEUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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